6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine
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Overview
Description
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and an N-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which introduces the aminomethyl group into the pyridine ring. The cyclopropoxy group can be introduced via cyclopropanation reactions using diazo compounds or ylides . The N-methyl group is usually introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, such as vanadium salts, to enhance the aminomethylation process . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. The N-methyl group can influence the compound’s overall conformation and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(aminomethyl)picolinate: Similar structure but lacks the cyclopropoxy group.
Aminomethyl derivatives of 2,6-dihydroxynaphthalene: Contains aminomethyl groups but different core structure.
Uniqueness
6-(Aminomethyl)-3-cyclopropoxy-N-methylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
6-(aminomethyl)-3-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3O/c1-12-10-9(14-8-3-4-8)5-2-7(6-11)13-10/h2,5,8H,3-4,6,11H2,1H3,(H,12,13) |
InChI Key |
MRMWYXZXZUDPGG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)CN)OC2CC2 |
Origin of Product |
United States |
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